molecular formula Pb3U B14717826 CID 71352148 CAS No. 12037-88-6

CID 71352148

Cat. No.: B14717826
CAS No.: 12037-88-6
M. Wt: 8.6e+02 g/mol
InChI Key: TYTJYXCRRYRITA-UHFFFAOYSA-N
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Description

CID 71352148, identified as oscillatoxin D, is a marine-derived polyketide belonging to the oscillatoxin family. Its structure (Figure 1A) features a macrocyclic lactone core with hydroxyl and methyl substituents, critical for its bioactivity . Analytical characterization via gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) confirms its molecular formula (C32H48O10) and fragmentation patterns under collision-induced dissociation (CID) conditions . Oscillatoxin D is notable for its cytotoxic properties, though its exact biological targets remain under investigation.

Properties

CAS No.

12037-88-6

Molecular Formula

Pb3U

Molecular Weight

8.6e+02 g/mol

InChI

InChI=1S/3Pb.U

InChI Key

TYTJYXCRRYRITA-UHFFFAOYSA-N

Canonical SMILES

[Pb].[Pb].[Pb].[U]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of CID 71352148 would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions, purification techniques, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

CID 71352148 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to facilitate the desired chemical transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

    Chemistry: It can be used as a reagent or intermediate in organic synthesis.

    Biology: It may have biological activity that can be explored for potential therapeutic applications.

    Medicine: The compound could be investigated for its pharmacological properties and potential use in drug development.

    Industry: CID 71352148 may find applications in the development of new materials or as a component in industrial processes.

Mechanism of Action

The mechanism of action of CID 71352148 involves its interaction with specific molecular targets and pathways. This interaction can lead to various biological effects, depending on the nature of the compound and its targets. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and predicted physicochemical parameters for oscillatoxin derivatives:

Compound (CID) Molecular Formula Molecular Weight Substituent(s) Predicted log P<sup>a</sup> Solubility (mg/mL)<sup>b</sup> Synthesis Method<sup>c</sup>
Oscillatoxin D (71352148) C32H48O10 592.73 -OH at C-10, -CH3 at C-30 3.2 0.24 Biosynthetic extraction from marine cyanobacteria
30-Methyl-Oscillatoxin D (185389) C33H50O10 606.76 -CH3 at C-30 3.8 0.18 Semi-synthetic methylation of oscillatoxin D
Oscillatoxin E (156582093) C31H46O11 594.70 Epoxide at C-12/C-13 2.7 0.31 Oxidative modification of oscillatoxin D
Oscillatoxin F (156582092) C30H44O10 564.67 Dehydration at C-14/C-15 2.9 0.27 Acid-catalyzed rearrangement


<sup>a</sup> Predicted using iLOGP and XLOGP3 algorithms .
<sup>b</sup> Solubility estimated via ESOL model .
<sup>c</sup> Synthesis methods inferred from analogous marine polyketide pathways .

Key Structural Differences and Implications

  • 30-Methyl-Oscillatoxin D (CID 185389): The additional methyl group at C-30 enhances lipophilicity (log P = 3.8 vs.
  • Oscillatoxin E (CID 156582093) : The C-12/C-13 epoxide introduces polarity (log P = 2.7), reducing solubility but possibly enabling covalent interactions with cellular nucleophiles .
  • Oscillatoxin F (CID 156582092) : Dehydration at C-14/C-15 creates a conjugated diene system, which may increase reactivity toward electrophilic targets .

Analytical Techniques for Differentiation

Distinguishing oscillatoxin derivatives requires complementary analytical strategies:

  • LC-ESI-MS with CID : Source-induced CID fragmentation differentiates isomers like oscillatoxin D and E based on unique cleavage patterns (e.g., epoxide ring opening in oscillatoxin E) .
  • GC-MS : Vacuum distillation fractions of oscillatoxin extracts (Figure 1C) reveal retention time variations due to methyl/epoxide modifications .

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